molecular formula C23H30N2O4S B2700365 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine CAS No. 890604-72-5

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B2700365
CAS No.: 890604-72-5
M. Wt: 430.56
InChI Key: RPBYMMKTUXVUSF-UHFFFAOYSA-N
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Description

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that features a piperazine ring substituted with a hydroxyindan and a methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps. One common route includes the following steps:

    Formation of the Indan Derivative: The indan derivative is synthesized by reacting indan with appropriate reagents to introduce the hydroxy and oxypropyl groups.

    Piperazine Substitution: The piperazine ring is then introduced through a nucleophilic substitution reaction, where the indan derivative reacts with piperazine under controlled conditions.

    Sulfonylation: Finally, the methylphenylsulfonyl group is added via a sulfonylation reaction, typically using a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the indan ring.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders due to its piperazine core.

    Biological Research: It is used in studies investigating receptor binding and enzyme inhibition, providing insights into its potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, contributing to the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The hydroxyindan and sulfonyl groups may enhance binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-chlorophenyl)sulfonyl]piperazine: Similar structure but with a chlorophenyl group instead of a methylphenyl group.

    4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-nitrophenyl)sulfonyl]piperazine: Contains a nitrophenyl group, which may alter its reactivity and biological activity.

    4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methoxyphenyl)sulfonyl]piperazine: Features a methoxy group, potentially affecting its solubility and interaction with biological targets.

Uniqueness

The uniqueness of 4-(2-Hydroxy-3-indan-5-yloxypropyl)-1-[(4-methylphenyl)sulfonyl]piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydroxyindan moiety, combined with the sulfonylated piperazine ring, provides a versatile scaffold for further modification and application in various fields.

Properties

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-18-5-9-23(10-6-18)30(27,28)25-13-11-24(12-14-25)16-21(26)17-29-22-8-7-19-3-2-4-20(19)15-22/h5-10,15,21,26H,2-4,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBYMMKTUXVUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC4=C(CCC4)C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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